molecular formula C25H26N2O4 B2779347 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 847940-05-0

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No. B2779347
M. Wt: 418.493
InChI Key: FXTHRKSSLJROPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is synthesized from stable and readily available starting materials .


Synthesis Analysis

The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The compound is then transformed into various synthetically important unsymmetrical monoselenides .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis and various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also reported .


Chemical Reactions Analysis

The compound can undergo various chemical reactions to form different products. For instance, it can be transformed into various synthetically important unsymmetrical monoselenides .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives were synthesized, showing good or moderate antimicrobial activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-proliferative Activities and Molecular Docking

  • Pyrimidine-piperazine-chromene and quinoline conjugates exhibited significant anti-proliferative activities against human breast cancer cell lines, with molecular docking showing good binding affinity, suggesting applications in cancer research (Parveen et al., 2017).

Potential Atypical Antipsychotics

  • Piperidine derivatives demonstrated potent inhibitory effects in behavioral models predictive of antipsychotic efficacy, suggesting their potential as atypical antipsychotics (Bolós et al., 1996).

Synthesis, Antimicrobial Activity, and Molecular Modeling

  • Novel chromen-2-one derivatives were synthesized, showing significant antibacterial and antifungal activity. Molecular docking studies indicated a good correlation with experimental inhibitory potency, hinting at their potential in antimicrobial drug development (Mandala et al., 2013).

Anti-proliferative Properties and DNA Binding

  • Benzochromene derivatives were synthesized, displaying potent cytotoxic activity against colorectal cancer cell lines through induction of apoptosis, suggesting applications in colon cancer treatment (Ahagh et al., 2019).

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-25-13-20(21-11-18-2-1-3-19(18)12-23(21)31-25)15-27-8-6-26(7-9-27)14-17-4-5-22-24(10-17)30-16-29-22/h4-5,10-13H,1-3,6-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTHRKSSLJROPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

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